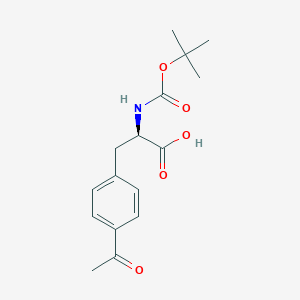

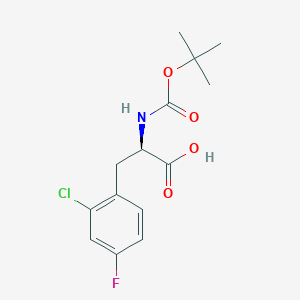

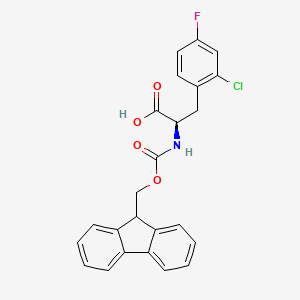

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is an important amino acid derivative used in a variety of scientific research applications. Boc-D-Phe(4-Ac)-OH, also known as Boc-D-4-acetylphenylalanine, is a protected derivative of the amino acid phenylalanine. Boc-D-Phe(4-Ac)-OH is commonly used in peptide synthesis, protein engineering, and other biotechnological applications.

Applications De Recherche Scientifique

Large-Scale Synthesis and Pharmaceutical Applications

A seven-step synthetic route has been developed for the large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate, showcasing its potential for rapid scale-up and application in the pharmaceutical industry (Fox et al., 2011).

Enhancing Protein Solubility and Stability

PEGylation, a technique for enhancing the biophysical solubility and stability of peptides, employs 4-Acetylphenylalanine due to its unique reactive ketone side chain. This enables the formation of stable oxime adducts with proteins, without affecting cell viability or leading to undesirable incorporation into endogenous proteins (Maxwell et al., 2017).

Protein Engineering and Design

Incorporation of non-natural amino acids like p-Acetylphenylalanine into proteins in vivo allows for the endowment of unique pharmacological properties to therapeutic proteins. This has been demonstrated in clinical studies, indicating the utility of non-native amino acids to optimize protein therapeutics (Datta et al., 2002).

Material Science and Biomaterials

Research has also focused on the self-assembly properties of diphenylalanine motifs, including Boc-D-4-Acetylphenylalanine, for potential applications in biomaterial chemistry. The self-assembly of these peptides into various morphologies opens new directions in the study and applications of peptide-based nanostructures (Datta et al., 2018).

Propriétés

IUPAC Name |

(2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(4-Acetylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)